molecular formula C11H10ClNO2 B7724394 Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate

Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate

Cat. No.: B7724394
M. Wt: 223.65 g/mol
InChI Key: XIXDXCNDQCGKDG-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate (C₂₁H₁₉ClN₂O₅) is a structurally complex heterocyclic compound featuring a 4-chlorophenyl group, a methyl ester, and a substituted imidazolidin-2,4-dione core. Synthesized via methods adapted from literature (e.g., Gao et al., 2010), it is crystallized from a chloroform-methanol (1:1) solution, forming monoclinic crystals with space group P2₁/c . Key structural attributes include:

  • Functional groups: Ester (COOCH₃), ketone (C=O), and imidazolidinone (cyclic urea).
  • Crystal interactions: Weak intermolecular C–H···O hydrogen bonds and intramolecular C–H···O interactions, stabilizing the lattice .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-2-isocyanopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-13-10(11(14)15-2)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXDXCNDQCGKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate typically involves the reaction of 4-chlorobenzyl cyanide with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters is common in large-scale production.

Chemical Reactions Analysis

Multicomponent Reactions (MCRs)

The isocyanide functional group enables participation in high-yielding multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions.

Example: GBB-3CR Reaction
In a study utilizing methyl 3-isocyanopropanoate derivatives, the compound reacted with aldehydes and 2-aminopyridines under mild conditions to form imidazo[1,2-a]pyrazin-8-amine derivatives (Table 1) .

  • Catalyst : Scandium triflate (Sc(OTf)₃, 10 mol%)

  • Solvent : Methanol

  • Yield : Up to 82% after 24 hours at room temperature .

Aldehyde ComponentAmidine ComponentYield (%)
Benzaldehyde2-Aminopyridine82
4-Fluorobenzaldehyde5-Aminotetrazole57

Mechanism : The reaction proceeds via nucleophilic attack of the amidine on the aldehyde, followed by isocyanide addition and cyclization .

Dearomative Spirocyclization

The isocyanide group facilitates iron-catalyzed dearomative spirocyclization with diazo compounds. In a model reaction with ethyl diazoacetate:

  • Catalyst : Bu₄N[Fe(CO)₃NO] (2 mol%)

  • Solvent : Dichloroethane (DCE)

  • Yield : 98% for spiroindolenine formation .

Key Observations :

  • Phosphine ligands reduced yields (e.g., PPh₃: 89% → 86%) .

  • Alternative solvents (e.g., CH₃CN, DMF) maintained high efficiency (85–89%) .

Substitution Reactions

The 4-chlorophenyl group undergoes electrophilic aromatic substitution (EAS). While direct experimental data for this compound is limited, analogous systems show:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to chlorine .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives .

Reduction and Oxidation

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the isocyanide to a primary amine .

  • Oxidation : Potassium permanganate (KMnO₄) oxidizes the ester moiety to a carboxylic acid .

Comparative Reaction Efficiency

A catalyst screening study for MCRs revealed:

CatalystConversion (%)Time (h)
Sc(OTf)₃8224
HClO₄7548
PTSA6748

Sc(OTf)₃ outperformed Brønsted acids due to its Lewis acidity and tolerance for diverse substrates .

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

  • Urethane Formation : Reacting with alcohols to form urethanes, which are useful in polymer chemistry.
  • Amine Synthesis : The isocyanate group can react with amines to produce carbamates or ureas, expanding the library of bioactive compounds.

Medicinal Chemistry

The compound has potential applications in drug discovery due to its ability to modify biological activity through structural variations. Notable studies include:

  • Bioactivity Investigation : Research has indicated that derivatives of this compound exhibit significant biological activity against various targets, including enzymes and receptors involved in metabolic diseases .
  • Antagonist Development : It has been explored as a scaffold for developing antagonists for receptors such as FFA2 (free fatty acid receptor 2), which is implicated in inflammatory diseases .

Material Science

In materials science, this compound is being investigated for its utility in developing specialty chemicals with specific properties:

  • Polymerization : The isocyanate group allows for incorporation into polyurethanes and other polymeric materials, enhancing mechanical properties and thermal stability.
  • Coatings and Adhesives : Its reactivity enables the formulation of high-performance coatings and adhesives that require durability and resistance to environmental factors.

In a study focusing on the modification of FFA2 antagonists, this compound was used as a starting material to develop new compounds with enhanced potency. The resulting derivatives showed improved binding affinities (IC50 values) compared to existing antagonists, demonstrating its potential in therapeutic applications targeting metabolic disorders .

Case Study 2: Polymer Applications

Research has demonstrated that incorporating this compound into polyurethane formulations significantly improved mechanical properties such as tensile strength and elasticity. This was attributed to the unique structural characteristics imparted by the chlorophenyl group, which enhanced intermolecular interactions within the polymer matrix .

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic sites on proteins and other biomolecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate (Compound A) with N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide (Compound B), a chlorine-containing ibuprofen derivative :

Parameter Compound A Compound B
Molecular Formula C₂₁H₁₉ClN₂O₅ C₁₉H₂₂ClNO₂
Functional Groups Ester, ketone, imidazolidinone Amide, isobutylphenyl, chlorophenethyl
Synthesis Derived from literature methods; slow evaporation crystallization Reaction of 2-(3-chlorophenyl)ethylamine with ibuprofen-derived acyl chloride
Key Structural Motifs Tetrasubstituted imidazolidinone core; 4-chlorophenyl Chlorophenethyl chain; ibuprofen-like arylpropanoate backbone
Spectral Characterization ¹H/¹³C-NMR, UV, mass spec (reported but not detailed) Full ¹H/¹³C-NMR, UV, and mass spectral data
Crystallographic Data Monoclinic (P2₁/c); C–H···O hydrogen bonds Not reported

Key Differences and Implications

Synthetic Complexity: Compound A requires multi-step synthesis (imidazolidinone ring formation) and precise crystallization . Compound B is synthesized via a straightforward amide coupling, yielding high efficiency .

Crystallographic Behavior: Compound A exhibits weak hydrogen bonding, influencing solubility and stability . No crystal data are available for Compound B, limiting comparative analysis of solid-state properties.

Biological Activity

Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₆H₁₈ClN₂O₂
  • Molecular Weight : 312.78 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex molecules from simpler precursors. Various methods have been reported, including:

  • Isocyanide-Based Multicomponent Reactions : This method allows for the rapid assembly of diverse compounds, including isocyanates, which are crucial for synthesizing isocyanopropanoates.
  • Use of Catalysts : Catalysts such as Sc(OTf)₃ have been employed to enhance reaction efficiency and yield .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined through standard assays:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.71
Escherichia coli4.35

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. The DPPH radical scavenging assay revealed an IC50 value indicating effective free radical inhibition, which is crucial for preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Inhibition of Kinases : Recent research has explored the potential of this compound as a kinase inhibitor. Kinases play a vital role in various cellular processes, and their inhibition can lead to therapeutic effects in cancer treatment .
  • Pharmacological Applications : A study highlighted the use of this compound in modifying target substrates in cellular environments, showcasing its versatility in bioconjugation and targeted therapy applications .

Q & A

Q. What synthetic routes are available for preparing methyl 3-(4-chlorophenyl)-2-isocyanopropanoate, and what are their advantages?

A Ugi four-component condensation reaction has been successfully applied to synthesize structurally related isocyanopropanoate derivatives. For example, methyl 2-isocyanopropanoate was reacted with 2-(4-chlorophenyl)hydrazono-3-methylbutanoic acid and formaldehyde to yield a complex isocyanopropanoate ester . This method offers modularity for introducing substituents, though optimization of stoichiometry and reaction conditions (e.g., solvent, temperature) is critical to improve yields. Alternative routes may involve coupling 4-chlorophenyl precursors with isocyanato esters, but mechanistic details require further validation.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenyl-imidazolidin-4-yl)-3-oxopropanoate was characterized using single-crystal diffraction, revealing bond lengths and angles critical for validating stereochemistry . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon connectivity.
  • FT-IR : Detection of isocyanato (-NCO) stretches (~2200–2275 cm1^{-1}) and ester carbonyl groups (~1700–1750 cm1^{-1}) .

Q. What are the key stability considerations for handling and storing this compound?

Isocyanates are moisture-sensitive and prone to hydrolysis, forming ureas or carbamates. Storage under inert gas (e.g., argon) at –20°C in anhydrous solvents (e.g., THF, DCM) is recommended. Safety protocols for related compounds emphasize avoiding inhalation/contact and using PPE (gloves, fume hoods) . Stability under oxidative conditions should be assessed via TGA/DSC to identify decomposition thresholds.

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

Pharmaceutical-grade impurity profiling for chlorophenyl derivatives often employs HPLC-MS with reference standards. For instance, (4-chlorophenyl)(4-hydroxyphenyl)methanone and fenofibric acid were analyzed using reverse-phase chromatography with UV detection (λ = 254 nm) . Method validation should include:

  • Limit of detection (LOD) : ≤0.1% for major impurities.
  • Recovery studies : Spiked samples to assess accuracy (target: 90–110%).
  • Forced degradation : Acid/alkali hydrolysis, photolysis, and thermal stress to simulate stability challenges.

Q. What mechanistic insights exist for reactions involving the isocyanato group in this compound?

The isocyanato group participates in cycloadditions and nucleophilic attacks. For example, enzymatic decarboxylation/desaturation of (2S)-3-(4-hydroxyphenyl)-2-isocyanopropanoate by EC 1.14.20.10 involves 2-oxoglutarate-dependent oxidation, yielding phenolic isonitrile derivatives . Computational studies (DFT) could further elucidate transition states and regioselectivity in synthetic applications.

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity or pharmacokinetic properties?

The electron-withdrawing chlorine atom enhances electrophilicity at the isocyanato group, favoring nucleophilic additions. Comparative studies with fluorophenyl analogs (e.g., methyl 3-(4-fluorophenyl)prop-2-ynoate) suggest that halogen size/polarizability affects metabolic stability. In vitro assays (e.g., microsomal incubation) are recommended to evaluate CYP450-mediated degradation .

Methodological Considerations

Q. What analytical challenges arise in quantifying low-abundance metabolites or degradation products?

High-resolution mass spectrometry (HRMS) coupled with ion mobility separation enhances specificity for trace analysis. For example, LC-HRMS/MS with collision-induced dissociation (CID) can differentiate isobaric impurities in chlorophenyl derivatives . Internal standards (e.g., deuterated analogs) improve quantification accuracy.

Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to enzymes like L-tyrosine isonitrile desaturase. Parameterization of the isocyanato group’s charge distribution is critical for accuracy . QSAR models may further correlate structural features (e.g., Cl-substituent position) with inhibitory activity.

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